molecular formula C9H23BrN4O7S2 B14125745 PipecuroniumBromide

PipecuroniumBromide

Cat. No.: B14125745
M. Wt: 443.3 g/mol
InChI Key: WGBNBQWFBCPQRF-UHFFFAOYSA-N
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Description

Pipecuronium bromide is a bisquaternary aminosteroid muscle relaxant. It is primarily used as a non-depolarizing neuromuscular blocking agent during anesthesia and surgical procedures to induce muscle relaxation. This compound works by blocking nicotinic acetylcholine receptors at the neuromuscular junction, making it a potent neuromuscular blocking agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pipecuronium bromide is synthesized through a multi-step process involving the reaction of steroidal precursors with piperazine derivatives. The key steps include:

Industrial Production Methods

Industrial production of pipecuronium bromide follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Pipecuronium bromide undergoes several types of chemical reactions, including:

    Substitution reactions: Involving the replacement of functional groups on the steroidal backbone.

    Oxidation and reduction reactions: Modifying the oxidation state of the steroidal core.

    Hydrolysis: Breaking down the ester bonds in the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified steroidal compounds with altered functional groups, oxidation states, or hydrolyzed ester bonds .

Scientific Research Applications

Pipecuronium bromide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of bisquaternary ammonium compounds.

    Biology: Investigated for its effects on neuromuscular transmission and receptor interactions.

    Medicine: Extensively used in anesthesia to provide muscle relaxation during surgeries. It is also studied for its potential therapeutic applications in conditions requiring muscle relaxation.

    Industry: Utilized in the development of new neuromuscular blocking agents and related pharmaceuticals .

Mechanism of Action

Pipecuronium bromide exerts its effects by inhibiting neuromuscular transmission. It competes with acetylcholine for binding to nicotinic acetylcholine receptors at the motor end plate, reducing the response of the end plate to acetylcholine. This inhibition prevents muscle contraction, leading to muscle relaxation. Additionally, pipecuronium bromide acts as an antagonist of M2 and M3 muscarinic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pipecuronium bromide is unique due to its high potency and long duration of action. It provides prolonged muscle relaxation, making it suitable for lengthy surgical procedures. Its bisquaternary structure also contributes to its strong binding affinity to nicotinic acetylcholine receptors, enhancing its neuromuscular blocking effects .

Properties

Molecular Formula

C9H23BrN4O7S2

Molecular Weight

443.3 g/mol

IUPAC Name

2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid;urea;hydrobromide

InChI

InChI=1S/C8H18N2O6S2.CH4N2O.BrH/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;2-1(3)4;/h1-8H2,(H,11,12,13)(H,14,15,16);(H4,2,3,4);1H

InChI Key

WGBNBQWFBCPQRF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.C(=O)(N)N.Br

Origin of Product

United States

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